molecular formula C18H20ClN3O3 B5031534 N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No. B5031534
M. Wt: 361.8 g/mol
InChI Key: NDWUCCKQJBLNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as CNEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNEPA is a member of the nitroaniline family of compounds, which have been studied for their anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CNEPA is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. CNEPA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
CNEPA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One of the advantages of CNEPA is its potency, as it has been shown to be effective at low concentrations. It is also relatively easy to synthesize and purify, making it a viable candidate for further research. However, one limitation of CNEPA is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on CNEPA. One potential application is in the development of combination therapies for cancer, as CNEPA has been shown to enhance the efficacy of other anti-cancer drugs. Another potential application is in the development of targeted drug delivery systems, as CNEPA has been shown to selectively accumulate in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of CNEPA and to determine its potential for clinical use.
Conclusion
In conclusion, CNEPA is a promising compound with potential therapeutic applications in the treatment of cancer and inflammation. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of CNEPA for clinical use.

Synthesis Methods

The synthesis of CNEPA involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol, which is then reacted with 2-nitroaniline in the presence of a catalyst to form CNEPA. The purity of the compound is achieved through recrystallization and purification techniques.

Scientific Research Applications

CNEPA has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CNEPA has also been studied for its anti-inflammatory properties, as it has been shown to reduce the production of inflammatory cytokines.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-14-3-6-16(7-4-14)25-12-9-20-17-13-15(21-10-1-2-11-21)5-8-18(17)22(23)24/h3-8,13,20H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWUCCKQJBLNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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